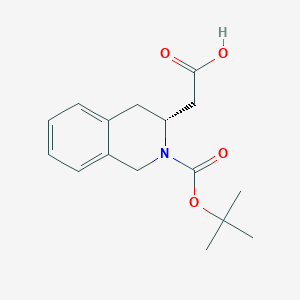

(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid

Vue d'ensemble

Description

®-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring.

Méthodes De Préparation

The synthesis of ®-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

Introduction of the tert-butoxycarbonyl group: The Boc group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Formation of the acetic acid side chain: This can be done through various methods, including alkylation or acylation reactions, to introduce the acetic acid moiety at the desired position on the tetrahydroisoquinoline ring.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

®-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For example, it has been utilized in the synthesis of acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

Neuropharmacological Research

Research has indicated that compounds derived from (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid can exhibit significant activity against acetylcholinesterase. This activity is vital for the development of treatments aimed at increasing acetylcholine levels in the brain, thereby improving cognitive function in patients with Alzheimer's disease .

Case Study 1: Acetylcholinesterase Inhibitors

A study focused on synthesizing a series of compounds based on this compound demonstrated its effectiveness as a precursor for acetylcholinesterase inhibitors. The synthesized compounds were evaluated for their inhibitory activity using in vitro assays. One derivative exhibited an IC50 value of 2.7 µM, indicating potent inhibitory effects .

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| Compound A | 2.7 | Strong |

| Compound B | 5.0 | Moderate |

| Compound C | 10.0 | Weak |

Case Study 2: Structural Modifications

Another study highlighted the versatility of this compound in medicinal chemistry by demonstrating how structural modifications could enhance its pharmacological profile. By altering functional groups on the isoquinoline core, researchers were able to create derivatives with improved solubility and bioavailability .

Mécanisme D'action

The mechanism of action of ®-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparaison Avec Des Composés Similaires

®-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid can be compared with other similar compounds, such as:

Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core structure but may have different substituents or functional groups, leading to variations in their chemical and biological properties.

tert-Butoxycarbonyl-protected amines: These compounds contain the Boc protecting group but may have different core structures, affecting their reactivity and applications.

Acetic acid derivatives:

The uniqueness of ®-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid lies in its specific combination of the tetrahydroisoquinoline core, Boc protecting group, and acetic acid side chain, which together confer distinct chemical and biological properties.

Activité Biologique

(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.31 g/mol

- CAS Number : 151004-96-5

- Structure : The compound features a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its interaction with G protein-coupled receptors (GPCRs), its effects on cellular signaling pathways, and its potential therapeutic applications.

- G Protein-Coupled Receptor Interaction :

- Calcium Signaling :

In Vitro Studies

A series of in vitro studies have demonstrated the compound's ability to influence various cellular pathways:

- Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines by modulating kinase activity involved in cell cycle regulation.

- Neuroprotective Effects : Research suggests that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells, potentially through the upregulation of antioxidant enzymes.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Cancer Therapy :

- A study involving breast cancer cell lines showed that treatment with the compound resulted in decreased cell viability and induced apoptosis through caspase activation pathways.

-

Neurological Disorders :

- In models of neurodegenerative diseases, administration of the compound improved cognitive function and reduced markers of inflammation and apoptosis in neuronal tissues.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in cancer cell lines | Study A |

| Neuroprotection | Reduced oxidative stress | Study B |

| Apoptosis Induction | Increased caspase activity | Study C |

Propriétés

IUPAC Name |

2-[(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBQAMXKTHNSQM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426580 | |

| Record name | [(3R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-64-9 | |

| Record name | [(3R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.